Sodium;2-amino-4-hydroxy-4-oxobutanoate;hydrate

Description

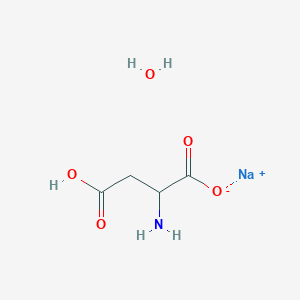

Chemical Structure: Sodium 2-amino-4-hydroxy-4-oxobutanoate hydrate is a sodium salt of the amino acid derivative 2-amino-4-hydroxy-4-oxobutanoic acid, with associated water molecules. Its molecular formula is C₄H₆NNaO₅·xH₂O, featuring an amino group (-NH₂), hydroxyl (-OH), and oxo (=O) functional groups on a butanoate backbone. The hydrate form enhances stability and solubility in aqueous environments.

Properties

IUPAC Name |

sodium;2-amino-4-hydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTHNBYUFXSJPS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Properties

- Chemical Name: Sodium 2-amino-4-hydroxy-4-oxobutanoate hydrate

- Molecular Formula: C5H10NNaO5 · H2O

- Molecular Weight: Approximately 188.13 g/mol

- CAS Number: 32221-81-1

- Synonyms: L-Glutamic acid monosodium salt hydrate, sodium glutamate monohydrate, sodium 2-amino-4-carboxybutanoate hydrate.

Analytical Techniques for Monitoring Preparation

Quality control and reaction monitoring are critical in preparation. Common analytical methods include:

| Technique | Purpose | Details |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of reactants and products | Gradient elution, UV detection at specific wavelengths |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H and ^13C NMR in D2O or DMSO-d6 solvents |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic bands for amino, carboxyl, and hydrate groups |

| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization (ESI) or MALDI techniques |

| X-ray Crystallography | Crystal structure and hydrate confirmation | Single crystal or powder diffraction |

These methods ensure the compound's identity, purity, and hydration state throughout preparation.

Summary Table of Preparation Routes

| Preparation Method | Key Reagents | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chemical Neutralization | L-glutamic acid, NaOH | Aqueous, ambient to 60 °C | >95% | >99% | Simple, scalable | Requires pH control to avoid disodium salt |

| Enzymatic Transamination | α-Ketoglutarate, L-aspartate, AspAT enzyme | Buffered aqueous, 25-37 °C | Variable | High stereoselectivity | Environmentally friendly, selective | Requires enzyme sourcing, optimization |

| Synthetic Metabolic Pathway | Malate derivatives, engineered enzymes | Multi-step, buffered aqueous | Moderate | High | Novel, sustainable | Complex enzyme engineering needed |

Research Discoveries and Developments

- Rational enzyme design has enabled the creation of novel pathways for synthesizing related compounds, enhancing yield and selectivity.

- Spectrophotometric and chromatographic monitoring techniques have been refined for precise quantification during enzymatic synthesis.

- Crystallization methods have been optimized to consistently produce the monohydrate form with controlled purity and stability.

Chemical Reactions Analysis

Types of Reactions: Sodium aspartate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetate.

Reduction: It can be reduced to form malate.

Substitution: It can participate in substitution reactions to form derivatives like N-acetyl aspartate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acetyl chloride is commonly used for acetylation reactions.

Major Products:

Oxaloacetate: Formed through oxidation.

Malate: Formed through reduction.

N-acetyl aspartate: Formed through substitution.

Scientific Research Applications

Sodium aspartate monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Sodium aspartate monohydrate exerts its effects primarily through its role as a neurotransmitter. It stimulates the depolarization of nerve cell membranes, facilitating the transmission of nerve impulses. Additionally, it acts as an amine donor in transamination reactions, contributing to the synthesis of other amino acids and proteins .

Comparison with Similar Compounds

Key Properties :

- Solubility : High solubility in water due to ionic sodium and hydrophilic functional groups.

- Applications: Potential use in pharmaceuticals (e.g., chelating agents, metabolic intermediates) and biochemical research .

Comparison with Structurally Similar Compounds

2.1 Functional Group Variations

Sodium 4-(Methylthio)-2-Oxobutanoate (CAS 51828-97-8)

- Formula : C₅H₇O₃S·Na

- Functional Groups : Methylthio (-SCH₃) and oxo (=O) groups.

- Comparison :

Sodium 4-Methyl-2-Oxopentanoate Hydrate (CAS 332360-07-3)

- Formula : C₆H₉NaO₃·xH₂O

- Functional Groups : Methyl (-CH₃) and oxo (=O) groups.

- Comparison: Branching: The pentanoate backbone with a methyl group reduces polarity compared to the linear butanoate. Applications: Used in metabolic studies (e.g., ketoisocaproate derivatives) .

2.2 Amino Acid Derivatives

Magnesium 2-Amino-4-Hydroxy-4-Oxobutanoate Hydrate (CAS 1187-91-3)

- Formula: C₄H₆MgNO₅·xH₂O

- Comparison :

(S)-2-Acetamido-4-Amino-4-Oxobutanoic Acid

- Formula : C₆H₁₀N₂O₄

- Comparison: Functionalization: The acetamido group (-NHCOCH₃) replaces the hydroxyl group, increasing lipophilicity.

2.3 Hydrate-Specific Comparisons

CO₂ Hydrate (Clathrate Structure)

- Structure : CO₂ trapped in a water lattice.

- Comparison: Stability: Ionic sodium in the target compound stabilizes the hydrate structure more effectively than non-polar CO₂. Dissociation: Sodium 2-amino-4-hydroxy-4-oxobutanoate hydrate likely dissociates at lower temperatures (e.g., ~270–273 K) compared to CO₂ hydrate (buffered at 271 K) due to ionic interactions .

Research Findings and Data

3.1 Thermodynamic and Solubility Trends

- Hydrate Stability: Sodium salts of oxo-acids (e.g., sodium aluminosilicate hydrates) show solubility inversely correlated with molecular complexity. For example, higher Si/Al ratios reduce solubility in aluminosilicates, analogous to substituent effects in butanoates .

- Thermal Dissociation: Hydrates with ionic components (e.g., sodium) exhibit sharper dissociation profiles than non-polar hydrates (e.g., CH₄), as seen in CO₂ hydrate studies .

Biological Activity

Sodium;2-amino-4-hydroxy-4-oxobutanoate;hydrate, commonly known as sodium aspartate monohydrate, is a sodium salt derived from aspartic acid. This compound has garnered attention due to its significant biological activities, particularly in the fields of neurobiology and cellular metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₁NNaO₅

- Molecular Weight : Approximately 169.1 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

Biological Functions

Sodium aspartate plays several crucial roles in biological systems:

- Neurotransmission : It acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic plasticity and neurotransmitter release.

- Protein Synthesis : The compound is involved in the synthesis of proteins and other amino acids, which are vital for cellular functions and metabolic processes.

- Cell Viability : In laboratory settings, sodium aspartate enhances cell viability and growth in culture media, supporting energy production and metabolic regulation.

The mechanisms by which sodium aspartate exerts its biological effects include:

- Modulation of Neurotransmitter Release : Sodium aspartate influences the release of other neurotransmitters, which is critical for synaptic transmission and plasticity.

- Buffering Capacity : It helps maintain stable pH levels in cellular environments, essential for enzyme activity and metabolic reactions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Function | Acts as an excitatory neurotransmitter affecting synaptic transmission | |

| Protein Synthesis | Contributes to the synthesis of proteins and amino acids | |

| Cell Viability Enhancement | Improves cell viability and growth in culture media | |

| pH Stabilization | Maintains pH stability during cellular processes |

Study 1: Neurotransmission Effects

A study highlighted sodium aspartate's role in modulating excitatory signaling pathways within the central nervous system. Researchers observed that increased concentrations of sodium aspartate led to enhanced synaptic plasticity in neuronal cultures, indicating its potential therapeutic applications in neurodegenerative diseases.

Study 2: Cell Culture Applications

In another investigation focused on cell culture media, sodium aspartate was shown to significantly enhance the growth rates of various cell lines. This study demonstrated that sodium aspartate not only supports metabolic functions but also provides a conducive environment for cellular proliferation.

Q & A

Q. What are the optimal methods for synthesizing sodium 2-amino-4-hydroxy-4-oxobutanoate hydrate, and how does the presence of sodium and hydrate influence crystallization?

- Methodological Answer : The sodium salt is typically synthesized via neutralization of the parent acid (2-amino-4-hydroxy-4-oxobutanoic acid) with sodium hydroxide under controlled pH (7.0–8.0). Hydrate formation is achieved by slow evaporation in aqueous ethanol at 4°C, as rapid drying may lead to anhydrous forms. Crystallography (e.g., X-ray diffraction) is critical to confirm the hydrate structure .

- Key Considerations :

- Monitor pH to avoid over-neutralization, which may degrade the oxo group.

- Use thermogravimetric analysis (TGA) to quantify hydrate stability and water content .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?

- Methodological Answer : Contradictions in solubility data (e.g., water vs. ethanol) often arise from variations in hydrate stoichiometry or impurities. Standardize measurements by:

Pre-drying the compound to a constant weight (anhydrous form).

Conducting solubility tests at 25°C under inert atmospheres to prevent oxidation.

Cross-validate with HPLC to confirm purity .

Q. What spectroscopic techniques are most reliable for characterizing the amino, hydroxyl, and oxo functional groups in this compound?

- Methodological Answer :

- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and oxo (1700–1750 cm⁻¹) stretches.

- ¹H/¹³C NMR : The amino group (δ 1.5–2.5 ppm in D₂O) and oxo carbon (δ 200–210 ppm) are key markers.

- X-ray crystallography : Resolve spatial arrangement of sodium coordination and hydrogen-bonding networks in the hydrate .

Advanced Research Questions

Q. How does the sodium ion in this compound influence its reactivity in nucleophilic substitution reactions compared to its free acid form?

- Methodological Answer : The sodium ion enhances solubility in polar solvents, increasing accessibility of the oxo group for nucleophilic attack. For example:

- In reactions with amines (e.g., benzylamine), the sodium salt reacts 2–3× faster than the free acid due to improved charge dispersion.

- Use kinetic studies (UV-Vis monitoring at 260 nm) to compare reaction rates .

- Experimental Design :

- Conduct parallel reactions with equimolar sodium salt and free acid under identical conditions (solvent, temperature).

- Quench aliquots at intervals and analyze via LC-MS to track intermediate formation.

Q. What strategies mitigate degradation of the oxo group during prolonged storage or high-temperature reactions?

- Methodological Answer : The oxo group is prone to reduction or hydrolysis. Stabilization methods include:

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes requiring α-ketoacid substrates?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like aminotransferases:

Prepare the ligand (sodium salt) with GROMACS, accounting for sodium’s charge effects.

Simulate binding free energy (ΔG) to active-site residues (e.g., lysine or arginine).

Validate predictions with enzymatic assays measuring substrate conversion rates .

Data Contradiction Analysis

Q. Why do some studies report contradictory biological activity (e.g., enzyme inhibition vs. activation) for this compound?

- Methodological Answer : Discrepancies may arise from:

- Hydrate vs. anhydrous forms : Hydrates may alter solubility and bioavailability.

- Impurities : Trace metals (e.g., Fe²⁺) from synthesis can act as enzyme cofactors.

- Assay conditions : pH variations affect ionization of the amino and hydroxyl groups.

Resolution : - Compare bioactivity using rigorously purified batches (≥99% by HPLC).

- Standardize assays at physiological pH (7.4) with controlled metal ion content .

Method Optimization

Q. What experimental designs are recommended for optimizing the synthesis yield while minimizing side reactions?

- Methodological Answer : Use a factorial design (DoE) to assess variables:

- Factors : NaOH concentration (0.1–1.0 M), temperature (20–40°C), reaction time (1–24 h).

- Response : Yield (gravimetric analysis) and purity (HPLC area %).

ANOVA identifies significant factors (e.g., temperature has the largest effect). Scale-up with continuous flow reactors to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.